3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305918
InChI: InChI=1S/C17H11NO5/c19-10-7-5-9(6-8-10)13-14(16(20)21)11-3-1-2-4-12(11)18-15(13)17(22)23/h1-8,19H,(H,20,21)(H,22,23)
SMILES:
Molecular Formula: C17H11NO5
Molecular Weight: 309.27 g/mol

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid

CAS No.:

Cat. No.: VC16305918

Molecular Formula: C17H11NO5

Molecular Weight: 309.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid -

Specification

Molecular Formula C17H11NO5
Molecular Weight 309.27 g/mol
IUPAC Name 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid
Standard InChI InChI=1S/C17H11NO5/c19-10-7-5-9(6-8-10)13-14(16(20)21)11-3-1-2-4-12(11)18-15(13)17(22)23/h1-8,19H,(H,20,21)(H,22,23)
Standard InChI Key XQSXPWNRZVQROF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)C3=CC=C(C=C3)O)C(=O)O

Introduction

Structural and Molecular Characteristics

The IUPAC name of this compound, 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid, reflects its substitution pattern: a hydroxy group on the para position of the phenyl ring attached to the quinoline scaffold, with carboxylic acid groups at positions 2 and 4. The planar quinoline system enables π-π stacking interactions, while the hydroxyl and carboxylic acid groups enhance solubility in polar solvents and facilitate interactions with biological targets .

Table 1: Molecular Properties of 3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic Acid

PropertyValue
Molecular FormulaC₁₇H₁₁NO₅
Molecular Weight309.27 g/mol
Hydrogen Bond Donors3 (2 × COOH, 1 × OH)
Hydrogen Bond Acceptors7
Rotatable Bonds4

Synthesis and Preparation

Synthetic Routes

While no explicit protocols for synthesizing 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid are documented, analogous quinoline derivatives are typically synthesized via:

  • Doebner Reaction: Condensation of aniline derivatives with aldehydes and α,β-unsaturated carboxylic acids.

  • Isatin-Based Routes: A patent (CN102924374B) describes the preparation of quinoline-4-carboxylic acid derivatives using isatin as a starting material, involving ring-opening, condensation, and decarboxylation steps. Adapting this method could introduce the 4-hydroxyphenyl group via Suzuki coupling or similar cross-coupling reactions .

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring proper substitution at the 3-position of the quinoline ring.

  • Stability of Functional Groups: Carboxylic acids may require protection/deprotection strategies to prevent side reactions .

Physicochemical Properties

Experimental data for this specific compound are sparse, but inferences can be drawn from structurally related quinolinecarboxylic acids:

Table 2: Comparative Physicochemical Data for Related Compounds

CompoundMelting Point (°C)SolubilityLogP
2-Hydroxyquinoline-4-carboxylic acid>300Low in water2.19
Quinoline-2,4-dicarboxylic acidNot reportedModerate in DMSO1.8–2.5
3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acidUnreportedPredicted low aqueous solubility~2.0

The high melting point of analogous compounds (>300°C) suggests strong intermolecular hydrogen bonding, a feature likely shared by the target compound .

Carboxamide-quinolinone hybrids inhibit soybean lipoxygenase (LOX) with IC₅₀ values as low as 10 μM, comparable to the reference compound NDGA . The dicarboxylic acid groups in 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid could chelate metal ions in LOX’s active site, mimicking this activity.

Anticancer Prospects

Quinoline-3-carboxamides show promise as PI3Kα inhibitors, a target in oncology. Molecular docking studies reveal that substituents at the 3-position enhance binding affinity . The hydroxyphenyl group in this compound may similarly engage in hydrophobic interactions with kinase domains.

Research Challenges

  • Synthetic Accessibility: Current methods for analogous compounds require multi-step protocols with low yields .

  • Characterization Gaps: No NMR, IR, or X-ray crystallography data are available to confirm the structure and purity.

  • Biological Validation: Hypotheses about antioxidant or anticancer effects remain untested in vitro or in vivo.

Future Directions

  • Synthesis Optimization: Explore microwave-assisted or flow chemistry approaches to improve yield .

  • Computational Modeling: Perform molecular docking to predict interactions with LOX, PI3Kα, or antioxidant enzymes .

  • Biological Screening: Prioritize assays for lipid peroxidation inhibition, cytotoxicity against cancer cell lines, and antimicrobial activity .

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